molecular formula C9H18O3 B1601000 Octanoic acid, 3-hydroxy-, methyl ester, (3R)- CAS No. 78672-90-9

Octanoic acid, 3-hydroxy-, methyl ester, (3R)-

Cat. No.: B1601000
CAS No.: 78672-90-9
M. Wt: 174.24 g/mol
InChI Key: FHWBTAQRRDZDIY-MRVPVSSYSA-N
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Description

Structural Characterization of (R)-3-Hydroxyoctanoic Acid Methyl Ester

Molecular Architecture and Stereochemical Configuration

Atomic Connectivity and Bonding Patterns

(R)-3-Hydroxyoctanoic acid methyl ester (C₉H₁₈O₃, CAS 7367-87-5) features a linear carbon chain with a methyl ester group at the terminal position and a hydroxyl group at the C3 position. The molecular structure consists of an octanoic acid backbone esterified with methanol, resulting in the ester functional group (–COOCH₃) and a secondary alcohol (–CH(OH)–) at the third carbon. Key bonding patterns include:

  • Ester linkage : A carbonyl (C=O) bonded to a methoxy group (–OCH₃).
  • Secondary alcohol : A hydroxyl group (–OH) attached to the C3 carbon, which is also connected to two other carbon atoms (C2 and C4).
  • Saturated carbon chain : A six-carbon alkyl chain (C4–C9) with single bonds, providing structural rigidity and hydrophobic character.

The SMILES notation CCCCC[C@H](CC(=O)OC)O confirms the stereochemical arrangement, with the [C@H] indicating the (R) configuration at C3.

Absolute Configuration at C3 Position

The (R) configuration at C3 is defined by the Cahn-Ingold-Prelog priority rules:

  • Highest priority groups :
    • Group 1 : Hydroxyl group (–OH).
    • Group 2 : Carbon chain (C4–C9).
    • Group 3 : Methyl ester (–COOCH₃).
    • Group 4 : Hydrogen atom.
  • Orientation : The lowest priority group (hydrogen) is directed away from the viewer, while the other three groups (–OH, C4–C9, –COOCH₃) form a clockwise arrangement, establishing the (R) configuration.

This configuration is validated by the InChIKey FHWBTAQRRDZDIY-MRVPVSSYSA-N, which encodes stereochemical information.

Conformational Analysis Through Computational Modeling

While direct computational studies on (R)-3-hydroxyoctanoic acid methyl ester are limited, insights can be drawn from analogous systems. For medium-chain fatty acid esters, conformational flexibility arises from:

  • Rotational freedom : Single bonds between C1–C3 allow minor conformational variations.
  • Ester group rigidity : The planar carbonyl group restricts rotation, stabilizing the trans configuration.
  • Hydrogen bonding : The hydroxyl group at C3 may engage in intramolecular hydrogen bonding with adjacent carbonyl oxygen, though steric hindrance from the ester group likely limits this interaction.

Quantum chemical methods (e.g., DFT) are typically employed to predict low-energy conformers, though experimental validation via NMR or X-ray crystallography remains critical for precise structural determination.

Comparative Analysis of (3R) vs. (3S) Enantiomers

The (3R) and (3S) enantiomers of 3-hydroxyoctanoic acid methyl ester exhibit distinct chiroptical properties and stereochemical interactions. Key differences include:

Property (3R) Enantiomer (3S) Enantiomer
Specific Rotation $$[α]^D_{25} = -16^\circ \text{ to } -18^\circ \text{ (CHCl₃)}$$ $$[α]^D_{25} = +16^\circ \text{ to } +18^\circ \text{ (CHCl₃)}$$
InChIKey FHWBTAQRRDZDIY-MRVPVSSYSA-N FHWBTAQRRDZDIY-UHFFFAOYSA-N
Stereochemical Behavior Forms homochiral aggregates in solution; interacts with biological targets via stereospecific binding. Mirror-image interactions with chiral molecules; distinct solubility in chiral solvents.

The enantiomers are distinguished by their optical activity and molecular recognition properties, with implications in bioactive compound design.

Data Tables

Table 1: Key Identifiers for (3R)-3-Hydroxyoctanoic Acid Methyl Ester

Parameter Value
Molecular Formula C₉H₁₈O₃
Molecular Weight 174.24 g/mol
SMILES CCCCC[C@H](CC(=O)OC)O
CAS Registry Number 78672-90-9
Specific Rotation ($$[α]^D_{25}$$) $$-16^\circ \text{ to } -18^\circ$$ (CHCl₃)

Table 2: Comparative Properties of (3R) and (3S) Enantiomers

Property (3R) (3S)
InChIKey FHWBTAQRRDZDIY-MRVPVSSYSA-N FHWBTAQRRDZDIY-UHFFFAOYSA-N
Optical Activity Left-handed rotation Right-handed rotation
Chirality Dextrorotatory Levorotatory

Properties

IUPAC Name

methyl (3R)-3-hydroxyoctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-3-4-5-6-8(10)7-9(11)12-2/h8,10H,3-7H2,1-2H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHWBTAQRRDZDIY-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@H](CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80502214
Record name Methyl (3R)-3-hydroxyoctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80502214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78672-90-9
Record name Methyl 3-hydroxyoctanoate, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078672909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl (3R)-3-hydroxyoctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80502214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 3-HYDROXYOCTANOATE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EAE8PD8QC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Biocatalytic Production via Engineered Microorganisms

One advanced approach to prepare 3-hydroxy octanoic acid derivatives, including the methyl ester form, is through metabolic engineering of microbial strains such as Escherichia coli. This method leverages the fatty acid biosynthesis pathway and monooxygenase enzymes for regio- and stereoselective hydroxylation.

  • Method Overview :
    • Overexpression of plant-derived thioesterase FatB2 from Cuphea hookeriana in a β-oxidation deficient E. coli strain increases octanoic acid precursor release.
    • Introduction of a self-sufficient monooxygenase fusion protein (CYP153AMaq(G307A)-CPRBM3) enables hydroxylation at the 3-position, producing 3-hydroxy octanoic acid.
    • Subsequent esterification can be performed chemically or enzymatically to yield the methyl ester.
  • Results :
    • Production levels of octanoic acid reached approximately 2.32 mM (8.38 mg/g cell wet weight) within 24 hours.
    • The hydroxylation step is highly regioselective, favoring the 3-hydroxy position without requiring alkene precursors.

This biocatalytic route offers a sustainable and stereoselective alternative to classical chemical synthesis, with potential for scale-up in industrial biotechnology.

Diastereoselective Asymmetric Chemical Synthesis

Chemical synthesis methods focus on stereoselective construction of the β-hydroxy acid unit, followed by methyl esterification. The preparation of (3R)-3-hydroxy octanoic acid methyl ester typically involves:

  • Key Steps :

    • Use of chiral auxiliaries or boron-based reagents (e.g., dibutyl boron triflate) to control stereochemistry during aldol-type reactions.
    • Controlled addition of aldehydes (e.g., hexanal) at low temperatures (-40°C to 0°C) to form β-hydroxy acid intermediates with defined stereochemistry.
    • Oxidative workup using hydrogen peroxide and base (LiOH) to complete the hydroxylation.
    • Acid-catalyzed methyl esterification by refluxing the acid intermediate with methanol and concentrated sulfuric acid.
  • Experimental Conditions and Yields :

Step Reagents/Conditions Yield/Notes
Aldol reaction Dibutyl boron triflate, triethylamine, hexanal, -40°C Diastereoselective formation of β-hydroxy acid
Oxidative hydrolysis 30% H2O2, LiOH, 0°C, 1 h Conversion to hydroxy acid
Methyl esterification MeOH, H2SO4, reflux 1 h High purity methyl ester obtained
  • Stereochemical Control : The use of chiral boron reagents enables selective synthesis of (3R)-hydroxy isomers, critical for biological activity and further applications.

Purification and Characterization

Post-synthesis, the methyl ester is purified typically by extraction with organic solvents such as ethyl acetate, followed by washing with sodium carbonate solution and drying over anhydrous sodium sulfate. The product is isolated as a viscous liquid or solid depending on purity and storage conditions.

  • Storage :
    • Store at -20°C for short term (up to 1 month) or -80°C for longer term (up to 6 months).
    • Solubility: soluble in chloroform, ethanol, and ether, facilitating various formulation and analytical procedures.

Comparative Summary of Preparation Methods

Preparation Method Key Features Advantages Limitations
Biocatalytic microbial synthesis Uses engineered E. coli, monooxygenase Sustainable, regio- and stereoselective, scalable Requires genetic engineering, optimization of fermentation
Diastereoselective chemical synthesis Chiral boron reagents, low temperature aldol reaction High stereochemical control, well-established Multi-step, requires careful handling of reagents
Chemical esterification Acid-catalyzed methylation Straightforward, high yield Requires acid handling, potential side reactions

Research Findings and Practical Notes

  • The biocatalytic method is promising for green chemistry applications, avoiding harsh chemicals and enabling direct production from simple substrates.
  • The chemical synthesis route allows precise stereochemical control, essential for producing enantiomerically pure compounds for research and pharmaceutical use.
  • Methyl esterification is typically performed under acidic reflux with methanol, a classical method ensuring high conversion rates.
  • Storage and handling recommendations emphasize minimizing freeze-thaw cycles and using appropriate solvents to maintain compound stability.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₉H₁₈O₃
  • Molecular Weight : Approximately 174.24 g/mol
  • Structure : The compound features a hydroxyl group (-OH) that enhances its reactivity and solubility in various solvents.

Pharmaceutical Development

Methyl 3-hydroxyoctanoate serves as a valuable chiral building block in organic synthesis. Its defined stereochemistry allows researchers to introduce chirality into complex molecules, which is crucial for developing new drugs that require specific three-dimensional structures for biological activity.

Fatty Acid Metabolism Studies

Due to its structural similarity to medium-chain fatty acids, this compound is utilized to investigate fatty acid metabolism. Researchers can study its uptake and processing within cells, providing insights into metabolic disorders and potential therapeutic strategies.

Biofuel Precursor

There is ongoing research into the potential of methyl 3-hydroxyoctanoate as a biofuel precursor. Its chemical structure allows for conversion into biofuels with desirable properties such as high energy density and favorable cold flow characteristics. However, further studies are needed to assess the feasibility of this application.

Biological Activities

Methyl 3-hydroxyoctanoate exhibits various biological activities that make it suitable for several applications:

  • Antimicrobial Properties : Research indicates that compounds derived from microbial origins can exhibit dual roles as antimicrobial agents and bioactive compounds .
  • Metabolic Effects : In vitro studies have shown that octanoate influences adipocyte metabolism differently compared to other fatty acids like oleate. It is less likely to be stored in fat cells but more readily oxidized, which may have implications for weight management and metabolic health .

Case Study 1: Gastric Emptying Measurement

A study utilized octanoic acid in a breath test to measure solid gastric emptying rates in subjects. The results indicated that octanoic acid is an effective marker for assessing gastric emptying dynamics, showcasing its utility in clinical settings .

Case Study 2: Alcohol-Responsive Essential Tremor

A clinical trial evaluated the safety and efficacy of octanoic acid in patients with essential tremor. Although primary outcomes did not show significant differences compared to placebo, secondary analyses indicated potential benefits at later time points, warranting further investigation into dosage and timing .

Mechanism of Action

The mechanism of action of methyl (3R)-3-hydroxyoctanoate involves its interaction with specific molecular targets and pathways. For instance, it may act as a substrate for enzymes involved in ester hydrolysis, leading to the release of (3R)-3-hydroxyoctanoic acid and methanol. The compound’s effects are mediated through its ability to participate in various biochemical reactions, influencing metabolic processes.

Comparison with Similar Compounds

Octanoic acid, 3-hydroxy-, methyl ester, (3R)- can be compared with other similar compounds such as:

    Methyl (3R)-3-hydroxybutanoate: Both compounds have a hydroxyl group at the third carbon, but differ in the length of their carbon chains.

    Ethyl (3R)-3-hydroxyoctanoate: Similar in structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness: Octanoic acid, 3-hydroxy-, methyl ester, (3R)- is unique due to its specific stereochemistry and the presence of a hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

Octanoic acid, 3-hydroxy-, methyl ester, (3R)-, also known as methyl 3-hydroxyoctanoate, is a medium-chain fatty acid ester that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and applications based on diverse research findings.

  • Formula : C₉H₁₈O₃
  • Molecular Weight : 174.2374 g/mol
  • IUPAC Name : Methyl 3-hydroxyoctanoate
  • CAS Registry Number : 7367-87-5

1. Metabolic Effects

Research indicates that octanoic acid and its derivatives play significant roles in lipid metabolism. A study comparing the incorporation of octanoate and oleate into cellular triacylglycerols in 3T3-L1 adipocytes revealed that octanoate was less stored but more oxidized than oleate. This suggests a preferential metabolic pathway that may influence energy expenditure and fat storage in adipose tissues .

2. Gastric Emptying Assessment

Octanoic acid is utilized in clinical settings to measure gastric emptying rates. A breath test using octanoic acid as a marker has been validated, demonstrating its reliability in assessing solid gastric emptying. This method showed significant correlations with traditional scintigraphic measurements, indicating its potential as a non-invasive diagnostic tool .

3. Neurological Applications

A clinical trial investigated the effects of octanoic acid on essential tremor (ET). The study found that while octanoic acid was safe and well-tolerated, it did not show significant benefits over placebo in reducing tremor severity. This highlights the need for further research to understand the compound's neurological effects better .

The biological activity of octanoic acid, particularly its ester form, is attributed to several mechanisms:

  • Fatty Acid Metabolism : Octanoic acid is involved in the β-oxidation pathway, which is crucial for energy production in cells. It is metabolized differently than long-chain fatty acids, leading to unique physiological effects .
  • Antimicrobial Properties : Some studies suggest that fatty acids like octanoic acid exhibit antimicrobial properties, potentially affecting bacterial membrane integrity and function .

Case Studies and Research Findings

StudyFindings
Guo et al. (2000)Compared metabolic fates of octanoate vs. oleate; found higher oxidation rates for octanoate .
Lim et al. (2013)Investigated octanoic acid's effect on gastric emptying; validated breath test using octanoic acid as a marker .
Clinical Trial on ETEvaluated safety and efficacy of octanoic acid; no significant difference from placebo in tremor reduction .

Q & A

Q. How can researchers confirm the structural identity and purity of (3R)-3-hydroxyoctanoic acid methyl ester in synthetic or natural samples?

Methodological Answer:

  • Spectroscopic Confirmation : Use nuclear magnetic resonance (NMR) to verify the stereochemistry at the C3 position (R-configuration). Compare chemical shifts (e.g., δ ~3.65 ppm for the methyl ester group and δ ~4.15 ppm for the hydroxyl proton) with literature data .
  • Chiral Chromatography : Employ chiral stationary phases (e.g., β-cyclodextrin columns) to resolve enantiomers and confirm the (3R)-configuration. Reference the protocol in for similar hydroxy fatty acid esters .
  • Purity Assessment : Analyze batches via HPLC with UV detection (λ = 210 nm) and cross-validate with Certificates of Analysis (COA) provided by suppliers (purity >98%) .

Q. What are the optimal storage conditions and stability considerations for (3R)-3-hydroxyoctanoic acid methyl ester?

Methodological Answer:

  • Storage : Store at -20°C in airtight, amber vials to prevent hydrolysis and oxidation. Solubility in chloroform, ethanol, or ethyl ether allows preparation of stock solutions for long-term use .
  • Stability Monitoring : Conduct periodic GC-MS or LC-MS analyses to detect degradation products (e.g., free 3-hydroxyoctanoic acid). Shelf life is ≥2 years under recommended conditions .

Intermediate Research Questions

Q. How can researchers design experiments to study the role of (3R)-3-hydroxyoctanoic acid methyl ester in plant or microbial volatile organic compound (VOC) signaling?

Methodological Answer:

  • Headspace Sampling : Use solid-phase microextraction (SPME) coupled with GC-MS to capture VOCs from pineapple, yuzu, or microbial cultures. Compare retention indices (RIs) and fragmentation patterns with synthetic standards .
  • Biosynthetic Pathway Analysis : Isotopic labeling (e.g., ¹³C-glucose) in microbial cultures to trace precursor incorporation into the ester. Monitor intermediates via tandem MS .

Q. What analytical methods are suitable for quantifying trace amounts of (3R)-3-hydroxyoctanoic acid methyl ester in complex biological matrices (e.g., sweat, citrus extracts)?

Methodological Answer:

  • Sample Preparation : Liquid-liquid extraction (LLE) with ethyl acetate or solid-phase extraction (SPE) using C18 cartridges. Derivatize hydroxyl groups with MSTFA for enhanced GC sensitivity .
  • Quantitative Analysis : Use internal standards (e.g., deuterated methyl esters) and calibrate with synthetic reference materials. Limit of detection (LOD) can reach 0.1 ng/mL via GC-MS-SIM .

Advanced Research Questions

Q. How can enantioselective synthesis of (3R)-3-hydroxyoctanoic acid methyl ester be optimized for high yield and stereochemical fidelity?

Methodological Answer:

  • Asymmetric Catalysis : Use lipase-mediated transesterification (e.g., Candida antarctica lipase B) to resolve racemic mixtures. Optimize solvent polarity (e.g., hexane:isopropanol) and reaction temperature .
  • Reformatsky Reaction : Adapt the protocol in for 3-hydroxydecanoic acid synthesis. Substitute octanal for decanal and monitor reaction progress via TLC (Rf ~0.4 in hexane:ethyl acetate 4:1) .

Q. What mechanisms underlie the biological toxicity or resistance to (3R)-3-hydroxyoctanoic acid methyl ester in eukaryotic systems (e.g., yeast)?

Methodological Answer:

  • Transcriptomic Profiling : Expose Saccharomyces cerevisiae to sublethal concentrations and analyze RNA-seq data for upregulated genes (e.g., PDR12, TPO1, or FAA1). Validate via qPCR .
  • Metabolic Detoxification : Investigate esterification pathways (e.g., ethyl ester formation via EEB1 acyltransferase) using LC-MS to identify metabolites. Compare with decanoic acid detoxification mechanisms .

Q. How do environmental factors (pH, temperature) influence the stability and reactivity of (3R)-3-hydroxyoctanoic acid methyl ester in aqueous systems?

Methodological Answer:

  • Kinetic Studies : Perform hydrolysis experiments at varying pH (2–10) and temperatures (25–60°C). Monitor ester degradation via ¹H NMR (disappearance of methyl ester peak at δ 3.65 ppm) .
  • Ozonolysis Analysis : Simulate atmospheric oxidation using methyl oleate ozonolysis protocols (). Identify degradation products (e.g., shorter-chain acids) via FTIR or GC-MS .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported solubility or purity data across different batches of (3R)-3-hydroxyoctanoic acid methyl ester?

Methodological Answer:

  • Batch-Specific Validation : Request COA from suppliers for each batch. Cross-check purity via independent HPLC analysis (C18 column, acetonitrile:water gradient) .
  • Solubility Reproducibility : Test solubility in chloroform, ethanol, and ether under controlled conditions (25°C, inert atmosphere). Report deviations to suppliers for quality control audits .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Octanoic acid, 3-hydroxy-, methyl ester, (3R)-
Reactant of Route 2
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Octanoic acid, 3-hydroxy-, methyl ester, (3R)-

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